Cas no 3685-05-0 ([1,1'-Biphenyl]-2,2'-diamine,6,6'-dimethyl-, (1S)-)
3685-05-0 structure
Product Name:[1,1'-Biphenyl]-2,2'-diamine,6,6'-dimethyl-, (1S)-
CAS-Nr.:3685-05-0
MF:C14H16N2
MW:212.290243148804
CID:296316
PubChem ID:882241
Update Time:2025-04-19
[1,1'-Biphenyl]-2,2'-diamine,6,6'-dimethyl-, (1S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [1,1'-Biphenyl]-2,2'-diamine,6,6'-dimethyl-, (1S)-
- (+/-)-2,2'-diamino-6,6'-dimethylbiphenyl
- (S)-(-)-6,6'-DiMethyl-2,2'-biphenyldiaMine
- (S)-(-)-2,2'-Diamino-6,6'-dimethylbiphenyl
- (S)-2,2'-Diamino-6,6'-dimethyl-1,1'-biphenyl
- (S)-2,2'-Diamino-6,6'-dimethylbiphenyl
- [1,1'-Biphenyl]-2,2'-diamine, 6,6'-dimethyl-, (S)-
- 2,2'-Biphenyldiamine,6,6'-dimethyl-, (S)- (8CI)
- 2,2'-Diamino-6,6'-dimethyl-biphenyl
- MFCD00114959
- SB79239
- (+/-)-2,2'-Diamino-6,6'-dimethyl-biphenyl
- (S)-(-)-6,6'-Dimethyl-2,2'-biphenyldiamine, >=98%
- 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
- MLS000684026
- (S)-6,6'-Dimethyl-2,2'-diaminobiphenyl
- HMS1587I15
- 2'-amino-6,6'-dimethyl[1,1'-biphenyl]-2-ylamine
- 3685-06-1
- (R)-2,2'-Diamino-6,6'-dimethylbiphenyl
- (R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
- MCUUKQCKNKUMBP-UHFFFAOYSA-N
- SCHEMBL3462069
- HMS2740P14
- 20261-65-8
- AKOS002161918
- 6,6'-Diamino-2,2'-ditolyl
- (R)-6,6'-Dimethyl-2,2'-diaminobiphenyl
- Oprea1_421415
- [1,1'-Biphenyl]-2,2'-diamine, 6,6'-dimethyl-
- (R)-(+)-6,6'-Dimethyl-2,2'-biphenyldiamine
- CHEMBL1729081
- 2-(2-amino-6-methylphenyl)-3-methylaniline
- 2,2'-Diamino-6,6'-dimethylbiphenyl
- DTXSID90903238
- SB79278
- 6,6'-dimethyl-2,2'-diamino-1,1'-biphenyl
- (2'-amino-6,6'-dimethyl-2-biphenylyl)amine
- (S)-2,2mu-Diamino-6,6mu-dimethylbiphenyl, (S)-6,6mu-Dimethyl-2,2mu-diaminobiphenyl, (S)-6,6mu-Dimethyl-1,1mu-biphenyl-2,2mu-diamine, (S)-6,6mu-Dimethyl-1,1mu-biphenyl-2,2mu-diyldiamine
- NoName_3867
- 3685-05-0
- Oprea1_742699
- SMR000291667
- FT-0704003
- Y13606
- (R)-(+)-6,6'-Dimethyl-2,2'-biphenyldiamine, >=98%
- (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
- STK964132
- biphenyl, 2,2'-diamino-6,6'-dimethyl-
- DB-066102
- 6,6'-dimethylbiphenyl-2,2'-diamine
-
- Inchi: 1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3
- InChI-Schlüssel: MCUUKQCKNKUMBP-UHFFFAOYSA-N
- Lächelt: NC1=CC=CC(C)=C1C1C(=CC=CC=1C)N
Berechnete Eigenschaften
- Genaue Masse: 212.131348519g/mol
- Monoisotopenmasse: 212.131348519g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 1
- Komplexität: 205
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 52Ų
[1,1'-Biphenyl]-2,2'-diamine,6,6'-dimethyl-, (1S)- Sicherheitsinformationen
- Code der Gefahrenkategorie: 22-36/37/38-50
- Sicherheitshinweise: 26-61
-
Identifizierung gefährlicher Stoffe:
[1,1'-Biphenyl]-2,2'-diamine,6,6'-dimethyl-, (1S)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-236737-50 mg |
(S)-(−)-6,6′-Dimethyl-2,2′-biphenyldiamine, |
3685-05-0 | 50mg |
¥1,346.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-236737-50mg |
(S)-(−)-6,6′-Dimethyl-2,2′-biphenyldiamine, |
3685-05-0 | 50mg |
¥1346.00 | 2023-09-05 | ||
| Aaron | AR00CAHX-25mg |
(S)-2,2μ-Diamino-6,6μ-dimethylbiphenyl, (S)-6,6μ-Dimethyl-2,2μ-diaminobiphenyl, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diamine, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diyldiamine |
3685-05-0 | 95% | 25mg |
$312.00 | 2025-02-11 | |
| Aaron | AR00CAHX-100mg |
(S)-2,2μ-Diamino-6,6μ-dimethylbiphenyl, (S)-6,6μ-Dimethyl-2,2μ-diaminobiphenyl, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diamine, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diyldiamine |
3685-05-0 | 95% | 100mg |
$606.00 | 2025-02-11 | |
| 1PlusChem | 1P00CA9L-25mg |
(S)-2,2μ-Diamino-6,6μ-dimethylbiphenyl, (S)-6,6μ-Dimethyl-2,2μ-diaminobiphenyl, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diamine, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diyldiamine |
3685-05-0 | 95% | 25mg |
$322.00 | 2024-05-04 | |
| 1PlusChem | 1P00CA9L-100mg |
(S)-2,2μ-Diamino-6,6μ-dimethylbiphenyl, (S)-6,6μ-Dimethyl-2,2μ-diaminobiphenyl, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diamine, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diyldiamine |
3685-05-0 | 95% | 100mg |
$601.00 | 2024-05-04 | |
| A2B Chem LLC | AF72377-25mg |
(S)-2,2μ-Diamino-6,6μ-dimethylbiphenyl, (S)-6,6μ-Dimethyl-2,2μ-diaminobiphenyl, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diamine, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diyldiamine |
3685-05-0 | 95% | 25mg |
$357.00 | 2024-04-20 | |
| A2B Chem LLC | AF72377-100mg |
(S)-2,2μ-Diamino-6,6μ-dimethylbiphenyl, (S)-6,6μ-Dimethyl-2,2μ-diaminobiphenyl, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diamine, (S)-6,6μ-Dimethyl-1,1μ-biphenyl-2,2μ-diyldiamine |
3685-05-0 | 95% | 100mg |
$684.00 | 2024-04-20 |
[1,1'-Biphenyl]-2,2'-diamine,6,6'-dimethyl-, (1S)- Verwandte Literatur
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1. Synthesis and chiroptical properties of bridged 2,2′-diaminobiphenyl derivativesKaoru Seno,Sanji Hagishita,Tomohiro Sato,Kaoru Kuriyama J. Chem. Soc. Perkin Trans. 1 1984 2013
-
Guofu Zi Dalton Trans. 2009 9101
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George J. P. Britovsek,Jason England,Andrew J. P. White oxidation catalysis. George J. P. Britovsek Jason England Andrew J. P. White Dalton Trans. 2006 1399
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4. Non-planar co-ordination of C 2-symmetric biaryl-bridged Schiff-base ligands: well expressed chiral ligand environments for zirconium??Paul R. Woodman,Ian J. Munslow,Peter B. Hitchcock,Peter Scott 2-symmetric biaryl-bridged Schiff-base ligands: well expressed chiral ligand environments for zirconium??. Paul R. Woodman Ian J. Munslow Peter B. Hitchcock Peter Scott J. Chem. Soc. Dalton Trans. 1999 4069
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5. Chiral N2O2 Schiff-base complexes of titanium with a biaryl backbone: highly diastereoselective migratory insertion of alkyl at iminePaul R. Woodman,Nathaniel W. Alcock,Ian J. Munslow,Christopher J. Sanders,Peter Scott J. Chem. Soc. Dalton Trans. 2000 3340
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